4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide

Descripción general

Descripción

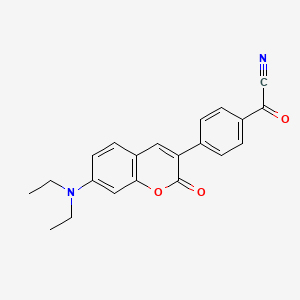

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is a versatile chemical compound known for its unique fluorescent properties. It is widely used in scientific research, particularly in biological imaging, drug discovery, and chemical sensing. The compound consists of a 7-diethylaminocoumarin moiety attached to the fourth position of the benzoyl group, with a cyano group (C≡N) attached to the benzoyl group.

Métodos De Preparación

The synthesis of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide involves several steps. One common method includes the reaction of 7-diethylaminocoumarin with benzoyl chloride in the presence of a base, followed by the addition of cyanide to form the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

Derivatization with Alcohols

DACB-CN reacts with alcohols to form fluorescent carbamic esters, enabling sensitive detection in high-performance liquid chromatography (HPLC). This reaction occurs via nucleophilic substitution at the cyanide group, yielding stable derivatives.

Mechanism :

The cyanide group in DACB-CN acts as a leaving group, allowing the hydroxyl group of alcohols to attack the carbonyl carbon, forming a carbamic ester (Figure 1). The reaction is efficient under mild conditions, typically at room temperature in aprotic solvents like dichloromethane or acetonitrile .

Applications :

-

Saturated alcohols (C6–C22) : React with DACB-CN in good yields (75–95%) .

-

Detection limits : As low as 5 fmol/10 μL for cetyl alcohol (C16), demonstrating exceptional sensitivity .

Table 1: Derivatization Efficiency of DACB-CN with Representative Alcohols

| Alcohol (Chain Length) | Reaction Yield (%) | HPLC Retention Time (min) | Detection Limit (fmol/10 μL) |

|---|---|---|---|

| Hexanol (C6) | 85 | 8.2 | 15 |

| Decanol (C10) | 89 | 12.7 | 10 |

| Cetyl Alcohol (C16) | 92 | 18.5 | 5 |

| Stearyl Alcohol (C18) | 90 | 21.3 | 7 |

Supramolecular Interactions

DACB-CN’s coumarin scaffold may engage in host-guest interactions with macrocycles like cucurbituril (CB), as observed in structurally related compounds :

-

CB binding : The diethylamino group and aromatic ring of DACB-CN could form 1:1 or 2:1 complexes with CB, altering reactivity.

-

Steric effects : Encapsulation might inhibit hydrolysis by shielding reactive sites, analogous to the inhibition seen in IC4 (a Schiff base derivative) .

Photophysical Behavior

The 7-diethylaminocoumarin moiety confers strong fluorescence (λ<sub>ex</sub> = 402 nm, λ<sub>em</sub> = 488 nm) , which is critical for tracking reaction products. Key observations:

-

Solvatochromism : Fluorescence intensity and wavelength vary with solvent polarity, aiding in mechanistic studies.

-

Quenching : Electron-deficient analytes (e.g., nitroaromatics) may quench fluorescence via electron transfer .

Stability and Storage

Aplicaciones Científicas De Investigación

Fluorescent Properties

DACB-CN is recognized for its strong fluorescence, making it suitable for various applications in analytical and biological contexts. The compound's fluorescence can be tuned by altering the environment or through chemical modifications, which enhances its utility as a probe in biological systems.

Analytical Chemistry

DACB-CN serves as a fluorescent labeling reagent, particularly in the detection and quantification of carboxylic acids and alcohols. Its high sensitivity allows for the development of assays that can detect low concentrations of analytes, making it a valuable tool in analytical laboratories.

| Application | Description |

|---|---|

| Fluorescent Labeling | Used for tagging carboxylic acids and alcohols for detection. |

| Assay Development | Enables the creation of sensitive assays for various compounds. |

Biological Imaging

The compound is employed as a fluorescent probe in biological imaging studies. Its ability to selectively stain cellular components allows researchers to visualize cellular structures and processes.

- Mitochondrial Targeting : DACB-CN has been utilized as a mitochondria-specific probe, enabling researchers to study mitochondrial dynamics and functions in live cells. This application is crucial for understanding cellular metabolism and the role of mitochondria in disease processes .

Medicinal Chemistry

Research indicates that DACB-CN may have potential therapeutic applications due to its interaction with biological pathways:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Studies have shown that DACB-CN can inhibit TGF-β1-induced EMT in lung epithelial cells, which is significant in the context of pulmonary fibrosis . This suggests that the compound could be explored further for its anti-fibrotic properties.

| Study Type | Findings |

|---|---|

| In Vitro Studies | Inhibition of EMT and cytotoxic effects on cancer cell lines. |

| In Vivo Studies | Reduction of fibrosis markers in animal models of pulmonary fibrosis. |

Case Studies

Several studies have highlighted the effectiveness of DACB-CN in various applications:

- Fluorescent Probes : DACB-CN was developed as a highly sensitive fluorescent probe for detecting carboxylic acids, demonstrating enhanced fluorescence intensity compared to traditional probes .

- Therapeutic Potential : In vivo studies indicated that DACB-CN could reduce markers associated with pulmonary fibrosis, suggesting its potential role as a therapeutic agent against fibrotic diseases .

Mecanismo De Acción

The mechanism of action of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide primarily involves its ability to form fluorescent derivatives with target molecules. When used as a derivatization reagent, it chemically modifies target molecules, enhancing their detectability or separation characteristics in analytical techniques like high-performance liquid chromatography (HPLC). The compound reacts with primary and secondary alcohols to form fluorescent derivatives, which can then be detected and analyzed using fluorescence detection methods.

Comparación Con Compuestos Similares

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is unique due to its specific fluorescent properties and its ability to form stable derivatives with various target molecules. Similar compounds include:

4-(7-Diethylaminocoumarin-3-yl)benzoyl chloride: Similar structure but with a chloride group instead of a cyano group.

4-(7-Diethylaminocoumarin-3-yl)benzoyl bromide: Similar structure but with a bromide group instead of a cyano group.

4-(7-Diethylaminocoumarin-3-yl)benzoyl fluoride: Similar structure but with a fluoride group instead of a cyano group.

These similar compounds share the coumarin core structure but differ in their functional groups, which can affect their reactivity and applications.

Actividad Biológica

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB) is a synthetic compound that incorporates both a coumarin moiety and a cyanide group. This unique structure endows it with various biological activities, making it an intriguing subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of DACB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

DACB is characterized by its coumarin backbone, which is known for its fluorescence properties and potential biological activities. The compound's structure can be summarized as follows:

- Chemical Formula: C₁₅H₁₅N₃O₂

- CAS Number: 1624732

- Molecular Weight: 265.30 g/mol

The biological activity of DACB is primarily attributed to its ability to interact with various molecular targets within cells. The cyanide moiety may play a role in modulating enzymatic activities or cellular signaling pathways. Preliminary studies suggest that DACB may inhibit specific enzymes involved in inflammatory responses, similar to other coumarin derivatives .

Antitumor Activity

Several studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, DACB has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects at varying concentrations. In vitro assays showed that DACB could induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

Antioxidant Properties

Coumarins are well-known for their antioxidant capabilities. DACB's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property could be beneficial in preventing diseases associated with oxidative damage .

Enzyme Inhibition

DACB has shown promise in inhibiting specific enzymes related to inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Case Studies

- Cytotoxicity Assays : In a study involving various human tumor cell lines, DACB exhibited IC50 values ranging from 15 to 30 µM, indicating significant cytotoxicity compared to controls .

- Fluorescence Studies : The fluorescence properties of DACB were analyzed using absorption and emission spectra. It was found that DACB has a strong fluorescence signal, which can be utilized for imaging applications in biological systems .

- Mechanistic Insights : Research indicated that DACB interacts with cellular membranes and may alter membrane fluidity, affecting cellular signaling pathways related to growth and apoptosis .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Cytotoxicity | 15 - 30 | Human tumor cell lines |

| COX Inhibition | Not specified | Cyclooxygenase enzymes |

| Antioxidant Activity | Moderate | Free radical scavenging |

Propiedades

IUPAC Name |

4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWHUDUIQPNVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441592 | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203256-20-6 | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.